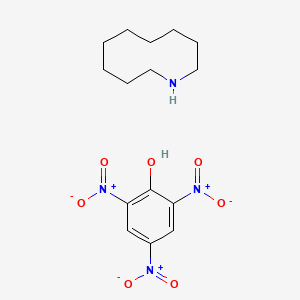
azecane;2,4,6-trinitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azecane;2,4,6-trinitrophenol, also known as picric acid, is an organic compound with the formula (O₂N)₃C₆H₂OH. It is a yellow crystalline solid with a bitter taste, and it is one of the most acidic phenols. The name “picric” comes from the Greek word “pikros,” meaning “bitter.” This compound has been historically significant due to its explosive properties and its use in various industrial and scientific applications .
准备方法
The synthesis of azecane;2,4,6-trinitrophenol involves the nitration of phenolThe reaction is carried out under controlled conditions, usually at low temperatures, to introduce nitro groups onto the phenol ring . Industrial production methods follow similar principles but are scaled up to meet commercial demands.
化学反应分析
Azecane;2,4,6-trinitrophenol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various products depending on the conditions.
Reduction: Reduction of this compound typically yields aminophenols.
Substitution: It undergoes electrophilic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Common reagents used in these reactions include reducing agents like tin and hydrochloric acid for reduction, and bromine water for substitution reactions. Major products formed include 2,4,6-tribromophenol and aminophenols .
科学研究应用
Azecane;2,4,6-trinitrophenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a standard for calibrating instruments.
Biology: Employed in biochemical studies to uncouple oxidative phosphorylation.
Medicine: Historically used as an antiseptic and in burn treatments.
Industry: Utilized in the manufacture of explosives, dyes, and colored glass
作用机制
The mechanism by which azecane;2,4,6-trinitrophenol exerts its effects involves its ability to uncouple oxidative phosphorylation. This process disrupts the production of ATP in cells, leading to increased metabolic rates and heat production. The compound targets the mitochondrial membrane, affecting the electron transport chain and proton gradient .
相似化合物的比较
Azecane;2,4,6-trinitrophenol is similar to other nitrophenols, such as 2,4-dinitrophenol and 4-nitrophenol. its three nitro groups make it more acidic and explosive compared to its counterparts. This uniqueness makes it particularly valuable in applications requiring high energy content, such as explosives .
Similar compounds include:
- 2,4-Dinitrophenol
- 4-Nitrophenol
- 2-Nitrophenol
These compounds share similar chemical structures but differ in the number and position of nitro groups, which influence their reactivity and applications .
属性
CAS 编号 |
51206-66-7 |
|---|---|
分子式 |
C15H22N4O7 |
分子量 |
370.36 g/mol |
IUPAC 名称 |
azecane;2,4,6-trinitrophenol |
InChI |
InChI=1S/C9H19N.C6H3N3O7/c1-2-4-6-8-10-9-7-5-3-1;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h10H,1-9H2;1-2,10H |
InChI 键 |
PSNATKLWAKGAQK-UHFFFAOYSA-N |
规范 SMILES |
C1CCCCNCCCC1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


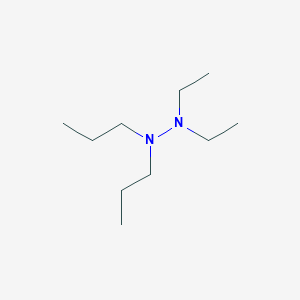


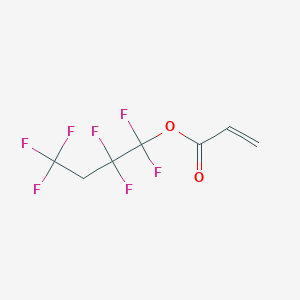
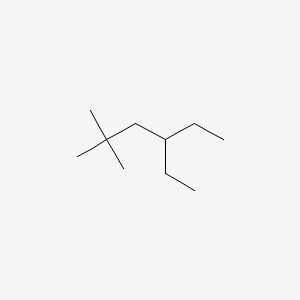
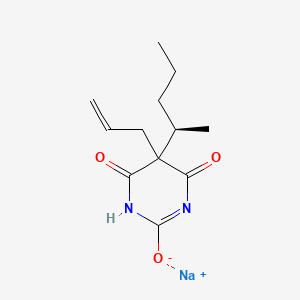
![Ethyl 4-oxo[1,1'-biphenyl]-1(4H)-carboxylate](/img/structure/B14650089.png)
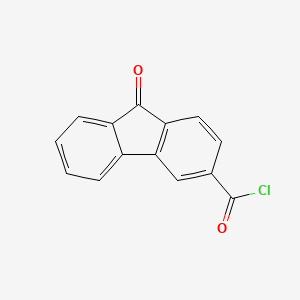
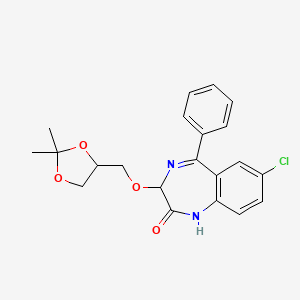
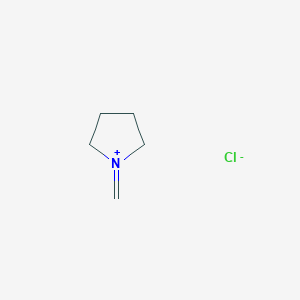
![6-[(4-Butylanilino)methylidene]-3-ethoxycyclohexa-2,4-dien-1-one](/img/structure/B14650101.png)
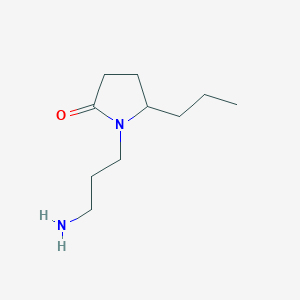
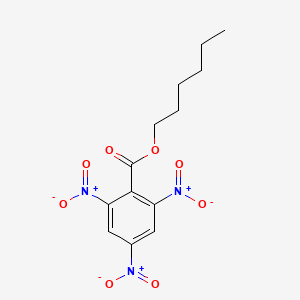
![4-Octylphenyl 2-chloro-4-[(4-dodecylbenzoyl)oxy]benzoate](/img/structure/B14650121.png)
